7-(3-Oxocyclohexyl)heptanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

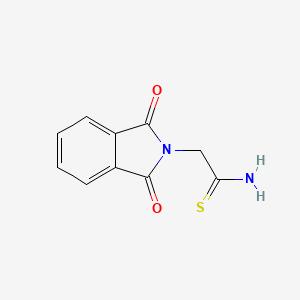

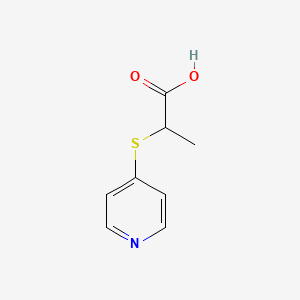

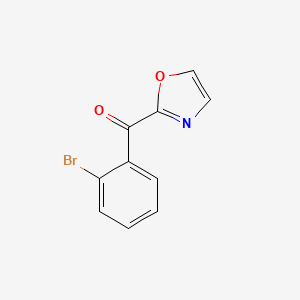

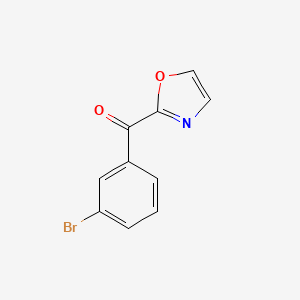

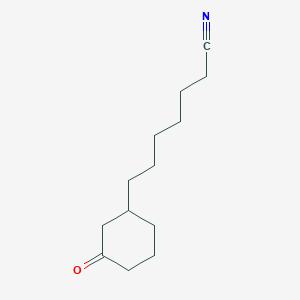

7-(3-Oxocyclohexyl)heptanenitrile is a chemical compound with the CAS Number: 898784-99-1 . It has a molecular weight of 207.32 and its molecular formula is C13H21NO .

Molecular Structure Analysis

The InChI code for 7-(3-Oxocyclohexyl)heptanenitrile is 1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of 7-(3-Oxocyclohexyl)heptanenitrile is 355.5°C at 760 mmHg . The refractive index is 1.468 .Aplicaciones Científicas De Investigación

Construction of Bicyclic Systems

- A novel method for constructing a 7-oxabicyclo[2.2.1]heptane skeleton was developed using cis-3,4-epoxy-1-cyclohexanol derivatives, which were transformed into the 7-oxabicyclo[2.2.1]heptane derivative in high yield through a reaction involving lithium alkoxide and iodohydrin (Iwakura, Tokura, & Tanino, 2017).

Synthesis of Heterocyclic Compounds

- Research demonstrates the synthesis of 2-Amino-benzophenones and 7-Oxo-hepta-2,4-diennitriles through the reaction of 2,4,6-Triarylpyrylium salts with 4-Nitrobenzyl cyanide (Zimmermann & Jones, 1993).

Catalytic Reactions

- A study on the hydrocyanation of hexene-1 using Ni(0) phosphite complexes as catalysts revealed insights into the formation of heptanenitrile and 2-methylhexanenitrile, showcasing how Lewis acid enhances reaction rates and affects product ratios (Taylor & Swift, 1972).

Amination Studies

- Ammonolysis of 7-chloroheptanenitrile with liquid ammonia was studied, revealing conditions for the preparation of primary, secondary, and tertiary amines, an essential aspect of organic synthesis (Vasil'eva & Freĭdlina, 1964).

Dioxygen Activation in Oxidation Reactions

- The [(N4Py)FeII]2+ complex has been shown to activate dioxygen for the oxidation of cyclohexene and limonene, demonstrating the use of dioxygen as an oxidant in fine chemicals production (Rydel-Ciszek et al., 2023).

Electrochemical Grafting

- Research on the electrochemically assisted grafting process of glassy carbon using a bithiophene derivative explored the reactivity of these systems in electroreduction processes, indicating potential applications in materials science (Tassinari et al., 2013).

Propiedades

IUPAC Name |

7-(3-oxocyclohexyl)heptanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNNVKYEGQPMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CCCCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642358 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Oxocyclohexyl)heptanenitrile | |

CAS RN |

898784-99-1 |

Source

|

| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.